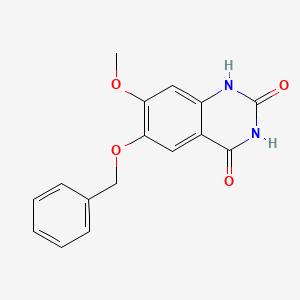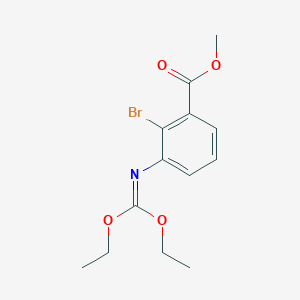
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a methyl benzoate derivative, followed by the introduction of the diethoxymethyleneamino group through a condensation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the amino group can form bonds with different substrates, facilitating reactions that modify the structure and function of these substrates. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-3-methylbenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 3-(bromomethyl)benzoate
Uniqueness
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is unique due to the presence of the diethoxymethyleneamino group, which imparts distinct reactivity and potential applications compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C13H16BrNO4 |
|---|---|
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
methyl 2-bromo-3-(diethoxymethylideneamino)benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
SFACMWVDGUGHDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



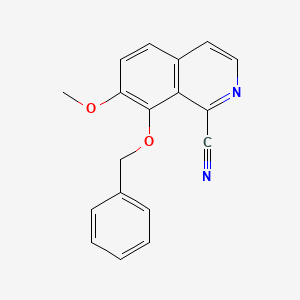
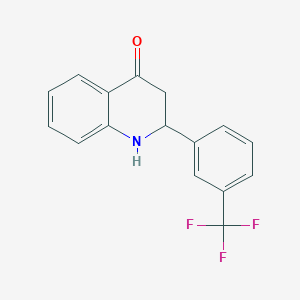
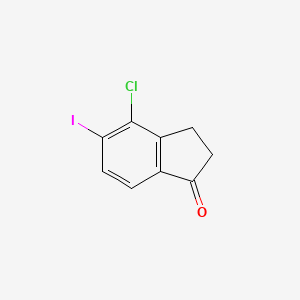
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)

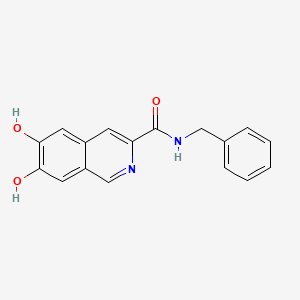
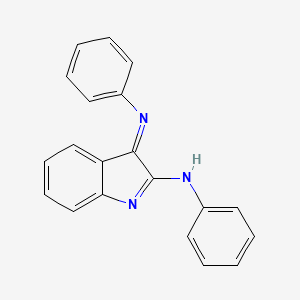

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)

